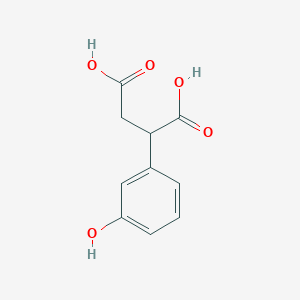
2-(3-Hydroxyphenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyphenyl)succinic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a succinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including oxidation and esterification to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Hydroxyphenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 3-hydroxyphenylpropanol or 3-hydroxyphenylpropane.
Substitution: Formation of 3-chlorophenylsuccinic acid or 3-alkylphenylsuccinic acid.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyphenyl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyphenyl)succinic acid involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows for hydrogen bonding and interaction with enzymes and receptors. The succinic acid moiety can participate in metabolic pathways such as the citric acid cycle, influencing cellular energy production and metabolism.
Comparación Con Compuestos Similares
2-(3-Hydroxyphenyl)succinic acid can be compared with other similar compounds such as:
3-Hydroxybenzoic acid: Similar in structure but lacks the succinic acid moiety.
3-Hydroxyphenylacetic acid: Contains a similar phenyl ring with a hydroxy group but has an acetic acid moiety instead of succinic acid.
2-(4-Hydroxyphenyl)succinic acid: Similar structure but with the hydroxy group in the para position.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) |
Clave InChI |
YBPDFQPNAFMYKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
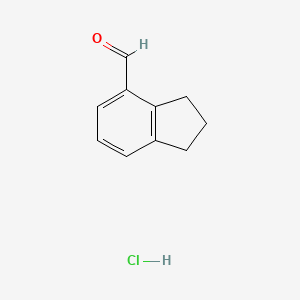
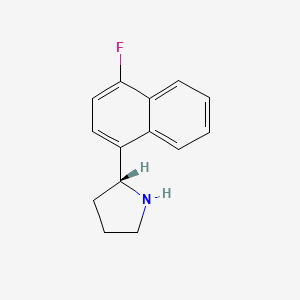

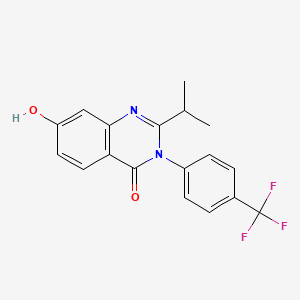
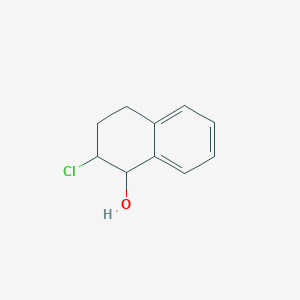
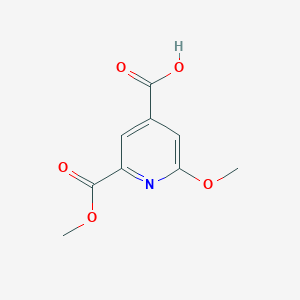
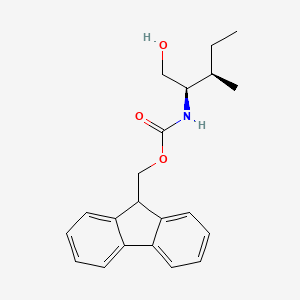

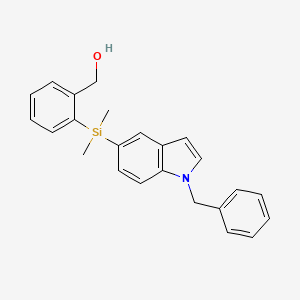
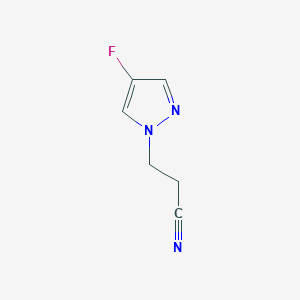
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
